Cas no 1424523-07-8 (N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide)

N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide
- EN300-26685417
- Z976574830
- AKOS034756236
- 1424523-07-8
- 3-Furancarboxamide, N-(1-cyanocyclobutyl)-2,5-dimethyl-
-
- インチ: 1S/C12H14N2O2/c1-8-6-10(9(2)16-8)11(15)14-12(7-13)4-3-5-12/h6H,3-5H2,1-2H3,(H,14,15)
- InChIKey: JYKZXNPUWQGENV-UHFFFAOYSA-N
- SMILES: O1C(C)=CC(=C1C)C(NC1(C#N)CCC1)=O
計算された属性
- 精确分子量: 218.105527694g/mol
- 同位素质量: 218.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 340
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 66Ų
N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26685417-0.5g |
N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide |
1424523-07-8 | 95.0% | 0.5g |
$877.0 | 2025-03-20 | |
Enamine | EN300-26685417-2.5g |
N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide |
1424523-07-8 | 95.0% | 2.5g |
$1791.0 | 2025-03-20 | |
Enamine | EN300-26685417-5.0g |
N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide |
1424523-07-8 | 95.0% | 5.0g |
$2650.0 | 2025-03-20 | |
Enamine | EN300-26685417-1g |
N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide |
1424523-07-8 | 90% | 1g |
$914.0 | 2023-09-12 | |
Enamine | EN300-26685417-0.05g |
N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide |
1424523-07-8 | 95.0% | 0.05g |
$768.0 | 2025-03-20 | |
Enamine | EN300-26685417-0.1g |
N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide |
1424523-07-8 | 95.0% | 0.1g |
$804.0 | 2025-03-20 | |
Enamine | EN300-26685417-0.25g |
N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide |
1424523-07-8 | 95.0% | 0.25g |
$840.0 | 2025-03-20 | |
Enamine | EN300-26685417-1.0g |
N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide |
1424523-07-8 | 95.0% | 1.0g |
$914.0 | 2025-03-20 | |
Enamine | EN300-26685417-5g |
N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide |
1424523-07-8 | 90% | 5g |
$2650.0 | 2023-09-12 | |
Enamine | EN300-26685417-10g |
N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide |
1424523-07-8 | 90% | 10g |
$3929.0 | 2023-09-12 |
N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide 関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamideに関する追加情報
N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide (CAS No. 1424523-07-8): An Emerging Compound in Medicinal Chemistry
N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide (CAS No. 1424523-07-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its cyano and furan moieties, has been the subject of extensive research in recent years, particularly in the context of its biological activities and pharmacological properties.
The chemical structure of N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide is noteworthy for its combination of a cyclic cyanide group and a substituted furan ring. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it a promising candidate for various pharmaceutical applications. The cyclobutyl ring, with its inherent strain, adds to the molecule's reactivity and stability, while the furan ring provides aromatic character and potential for π-π interactions.
Recent studies have explored the biological activities of N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide, revealing its potential as an inhibitor of specific enzymes and receptors. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are key targets in cancer therapy. The researchers found that N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide selectively inhibits the activity of protein kinase C (PKC), a family of enzymes involved in cell signaling pathways that are often dysregulated in cancer cells.
In addition to its anti-cancer properties, N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide has shown promise in other therapeutic areas. A study published in the European Journal of Medicinal Chemistry reported that this compound possesses anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide could be a valuable lead compound for the development of new anti-inflammatory drugs.
The pharmacokinetic properties of N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide have also been investigated to assess its suitability as a drug candidate. Preliminary studies indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has been shown to have good oral bioavailability and low toxicity in preclinical models, which are essential characteristics for a potential therapeutic agent.
To further understand the mechanism of action of N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide, researchers have employed computational methods such as molecular docking and molecular dynamics simulations. These studies have provided insights into how the compound interacts with its target proteins at the molecular level. For example, molecular docking simulations have revealed that N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide binds to the active site of PKC with high affinity, forming hydrogen bonds and hydrophobic interactions that contribute to its inhibitory activity.
The synthesis of N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide has been optimized to improve yield and scalability for large-scale production. Various synthetic routes have been reported in the literature, including multistep processes involving cyclization reactions and functional group transformations. One notable synthetic method involves the reaction of 2,5-dimethylfuran-3-carbaldehyde with cyanomethylenecyclobutane followed by amidation to form the final product. This approach has been shown to be efficient and cost-effective, making it suitable for industrial-scale synthesis.
In conclusion, N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide (CAS No. 1424523-07-8) is an emerging compound with significant potential in medicinal chemistry. Its unique chemical structure and diverse biological activities make it a promising lead for the development of new therapeutic agents. Ongoing research continues to uncover new applications and mechanisms of action for this compound, highlighting its importance in modern drug discovery efforts.
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